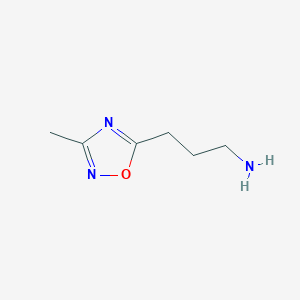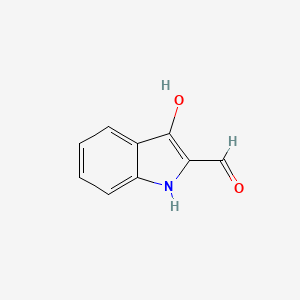
3-Hydroxy-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including indole-3-carbaldehyde, has attracted significant attention due to their importance in natural products and drug discovery. Researchers have explored novel methods for constructing indoles as key moieties in selected alkaloids. These methods aim to provide efficient access to these valuable compounds .
Molecular Structure Analysis
The molecular structure of indole-3-carbaldehyde consists of an indole ring with a formyl group (CHO) attached at position 3 (Fig. 1). This inherent functional group allows it to participate in various C–C and C–N coupling reactions and reductions .
Chemical Reactions Analysis
Indole-3-carbaldehyde can undergo diverse chemical reactions, leading to the synthesis of various heterocyclic derivatives. Its inherent functional groups make it amenable to transformations such as cyclizations, substitutions, and condensations. These reactions play a vital role in the assembly of pharmaceutically interesting scaffolds .
Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
- Versatile Electrophile in Nucleophilic Substitution : 3-Hydroxy-1H-indole-2-carbaldehyde demonstrates significant potential in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole derivatives. This behavior is particularly notable in the context of indole chemistry, where it functions effectively with a range of nucleophiles, showcasing its versatility as an electrophile (Yamada et al., 2012).
Natural Occurrence and Derivatives
- Occurrence in Marine Sponges : this compound has been identified as a natural product isolated from marine sponges. The compound, along with its derivatives, exhibits diverse biological activities and is of interest for its natural occurrence and potential medicinal properties (Abdjul et al., 2015).
Orientations Futures
: Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–25. DOI: 10.1007/s41061-022-00379-5 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde. Link : Wikipedia. (n.d.). Indole-3-carbaldehyde. Link
Propriétés
IUPAC Name |
3-hydroxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELMWYZLBXRYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



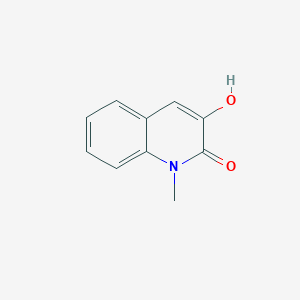



![2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid](/img/structure/B3245854.png)
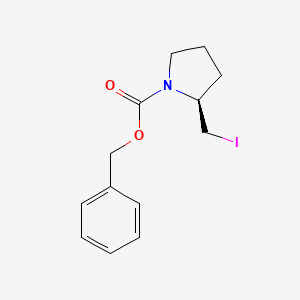
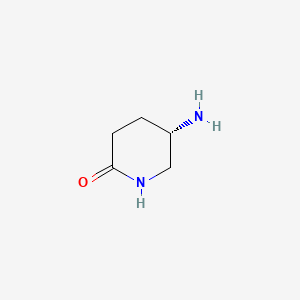

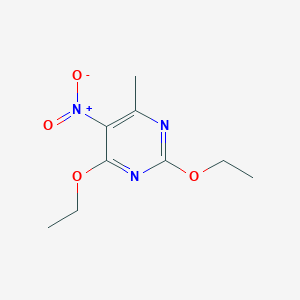

![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

